Barium arsenate

Vue d'ensemble

Description

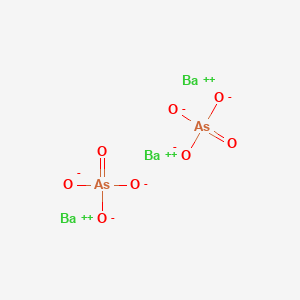

Barium arsenate is an inorganic compound with the chemical formula Ba₃(AsO₄)₂. It is a white, crystalline solid that is insoluble in water. This compound is primarily used in the field of chemistry and materials science due to its unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium arsenate can be synthesized through a wet chemical method. One common approach involves the reaction of barium chloride (BaCl₂) with sodium arsenate (Na₃AsO₄) in an aqueous solution. The reaction proceeds as follows:

3BaCl2+2Na3AsO4→Ba3(AsO4)2+6NaCl

The resulting this compound precipitates out of the solution and can be collected by filtration and dried.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of barium hydroxide (Ba(OH)₂) with arsenic acid (H₃AsO₄). The reaction is carried out under controlled conditions to ensure the formation of high-purity this compound. The reaction can be represented as:

3Ba(OH)2+2H3AsO4→Ba3(AsO4)2+6H2O

Analyse Des Réactions Chimiques

Types of Reactions: Barium arsenate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound(V), which is more stable.

Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state arsenic compounds.

Substitution: this compound can participate in substitution reactions where the arsenate group is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) under high pressure.

Substitution: Reactions with other metal salts in aqueous solutions.

Major Products Formed:

Oxidation: Formation of this compound(V).

Reduction: Formation of arsenic trioxide (As₂O₃) or elemental arsenic (As).

Substitution: Formation of various barium salts depending on the substituting anion.

Applications De Recherche Scientifique

Properties of Barium Arsenate

- Chemical Formula :

- Molecular Weight : 368.23 g/mol

- Appearance : White crystalline solid

- Solubility : Low in water; solubility is pH-dependent

- Stability : Exhibits stability under various environmental conditions

Scientific Research Applications

This compound is employed in various scientific research applications:

Environmental Remediation

This compound has been investigated for its potential in remediating water contaminated with arsenic and barium. Studies indicate that it can effectively adsorb these contaminants, forming stable precipitates that can be safely disposed of. This application is crucial in regions affected by arsenic pollution from industrial activities or natural sources .

Materials Science

Research has highlighted the use of this compound in developing advanced materials, particularly nanoporous structures that exhibit high surface areas suitable for hydrogen storage. These materials are being explored for their ability to adsorb hydrogen gas molecules effectively .

Chemical Reactions

This compound serves as a precursor for synthesizing other arsenic-containing compounds. It undergoes various chemical reactions, including oxidation and reduction processes, making it valuable in chemical research and industrial applications.

The biological implications of this compound are under investigation due to its interactions with cellular systems. It may disrupt normal biochemical processes by substituting phosphate ions in metabolic pathways, potentially leading to toxic effects at high concentrations .

Case Study 1: Water Remediation

A study conducted by researchers from the University of Southampton demonstrated that this compound could effectively adsorb both barium and arsenic from contaminated water sources, providing a viable method for water purification in affected areas .

Case Study 2: Material Development

Researchers synthesized a novel lightweight material incorporating this compound, which exhibited promising properties for hydrogen storage applications. The study emphasized the need for further research to assess the material's practical viability and safety .

Mécanisme D'action

The mechanism of action of barium arsenate involves its interaction with cellular proteins and enzymes. Arsenate ions can replace phosphate ions in biochemical reactions, disrupting normal cellular processes. This can lead to the inhibition of ATP production and other critical metabolic pathways. The molecular targets include enzymes involved in phosphorylation reactions and proteins with sulfhydryl groups that can bind to arsenate.

Comparaison Avec Des Composés Similaires

Calcium arsenate (Ca₃(AsO₄)₂): Similar in structure and properties but contains calcium instead of barium.

Lead arsenate (Pb₃(AsO₄)₂): Used historically as an insecticide but is more toxic than barium arsenate.

Magnesium arsenate (Mg₃(AsO₄)₂): Another arsenate compound with different cationic properties.

Uniqueness of this compound: this compound is unique due to its specific chemical and physical properties, such as its high stability and low solubility in water. These properties make it suitable for applications in materials science and environmental remediation, where other arsenate compounds may not be as effective.

Activité Biologique

Barium arsenate (Ba3(AsO4)2) is a compound that has garnered attention due to its dual nature, exhibiting both potential therapeutic effects and toxicity. This article explores the biological activity of this compound, focusing on its interactions with cellular systems, mechanisms of action, and implications for health.

This compound is a white crystalline solid that is poorly soluble in water. Its stability in various environmental conditions influences its biological activity. Studies indicate that the solubility and stability of this compound can be affected by pH levels and the presence of other ions in solution .

| Property | Value |

|---|---|

| Molecular Weight | 368.23 g/mol |

| Solubility | Low (in water) |

| Stability | pH-dependent |

1. Cellular Interactions

This compound can influence cellular processes through various mechanisms:

- Apoptosis Modulation : Research indicates that barium may inhibit arsenic-mediated apoptotic pathways in squamous cell carcinoma (SCC) cells. In vitro studies have shown that barium, when present with arsenic, increases NF-κB activity and XIAP expression, which are associated with anti-apoptotic responses . This modulation can potentially lead to cancer progression in populations exposed to both barium and arsenic through contaminated drinking water.

- Reactive Oxygen Species (ROS) : Barium's interaction with arsenic affects ROS production, which plays a critical role in cellular signaling and apoptosis. While arsenic typically promotes ROS generation leading to apoptosis, the presence of barium alters this balance .

2. Toxicological Effects

Barium itself is known to be toxic at high concentrations. It can cause severe health issues such as hypokalemia (low potassium levels) when ingested, particularly from sources like fireworks that contain barium compounds . The acute toxic dose for humans is reported to be between 0.2-0.5 g for barium chloride, with doses above 3 g being lethal .

Case Study 1: Ingestion of Barium-containing Fireworks

A notable case involved a 35-year-old male who ingested fireworks containing barium, resulting in severe hypokalemia and subsequent hospitalization. His potassium levels dropped to critically low levels, necessitating extensive medical intervention . This case illustrates the acute toxicity associated with barium exposure.

Case Study 2: Arsenic Exposure in Bangladesh

In Bangladesh, studies have shown that individuals consuming well water contaminated with both barium and arsenic exhibit increased risks for cancers such as SCC. The presence of barium at concentrations around 137.3 µg/L was found to enhance the carcinogenic effects of arsenic (224.8 µg/L), suggesting a synergistic effect that exacerbates health risks .

Research Findings

Recent investigations into the biological activity of this compound have highlighted its complex role in environmental health:

- Epidemiological Studies : Data from regions with high levels of arsenic in drinking water have demonstrated correlations between barium exposure and increased cancer incidence .

- Cell Culture Experiments : In vitro studies have shown that low concentrations of barium can promote the transformation of non-tumorigenic cells into more aggressive phenotypes, indicating potential carcinogenic properties when combined with arsenic .

Propriétés

IUPAC Name |

barium(2+);diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Ba/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMKWLWVISBKGQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Ba3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928746 | |

| Record name | Barium arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-04-8 | |

| Record name | Arsenic acid (H3AsO4), barium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), barium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribarium diarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.